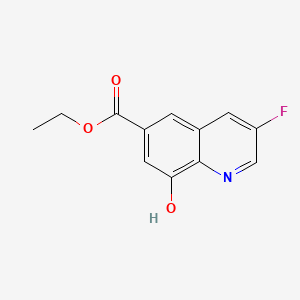
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of fluorine and hydroxyl groups in the quinoline ring enhances the compound’s chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Hydroxylation: The hydroxyl group is introduced at the 8th position of the quinoline ring using a hydroxylating agent like hydrogen peroxide.
Esterification: Finally, the carboxyl group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-8-quinolinecarboxaldehyde.
Reduction: Formation of 3-amino-8-hydroxy-6-quinolinecarboxylate.
Substitution: Formation of 3-methoxy-8-hydroxy-6-quinolinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate can be compared with other similar compounds:
Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Another fluorinated quinoline derivative with distinct chemical properties and applications.
Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C12H10FNO3 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
ethyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-3-7-4-9(13)6-14-11(7)10(15)5-8/h3-6,15H,2H2,1H3 |
Clé InChI |
DUMIXSNJOZINKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















